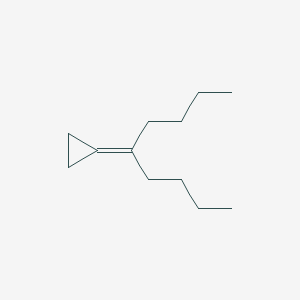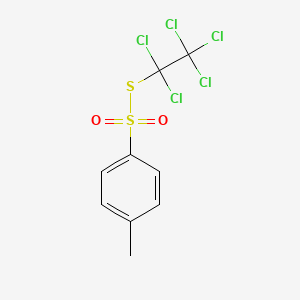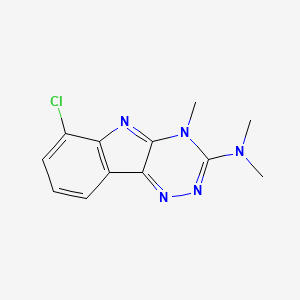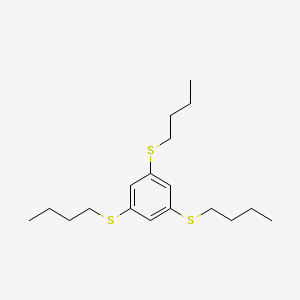
1,3,5-Tris(butylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(butylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three butylsulfanyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(butylsulfanyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H3(Br)3+3C4H9SH→C6H3(SC4H9)3+3HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.
Substitution: Products include nitro- or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(butylsulfanyl)benzene has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(tert-butylsulfanyl)benzene
- 1,3,5-Tris(methylsulfanyl)benzene
- 1,3,5-Tris(phenylsulfanyl)benzene
Uniqueness
1,3,5-Tris(butylsulfanyl)benzene is unique due to the presence of butylsulfanyl groups, which provide a balance between steric bulk and electron-donating ability. This makes it particularly useful in applications where moderate steric hindrance and strong electron-donating properties are desired.
Eigenschaften
CAS-Nummer |
109970-51-6 |
|---|---|
Molekularformel |
C18H30S3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
1,3,5-tris(butylsulfanyl)benzene |
InChI |
InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
PODVEWSPNJQIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
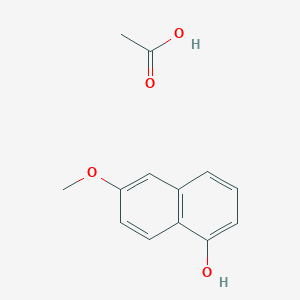

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
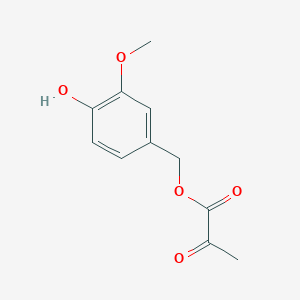
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
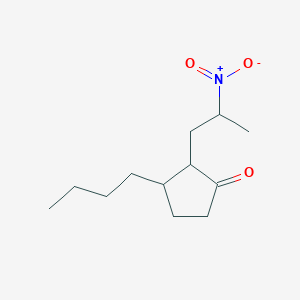

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
